molecular formula C10H12N2O B13853429 6-(tert-Butoxy)picolinonitrile

6-(tert-Butoxy)picolinonitrile

Cat. No.: B13853429
M. Wt: 176.21 g/mol
InChI Key: MRQPVKQJEAPVRH-UHFFFAOYSA-N
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Description

6-(tert-Butoxy)picolinonitrile is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . As a picolinonitrile derivative, this compound features a tert-butoxy substituent at the 6-position of the pyridine ring, a structure that makes it a valuable building block in organic synthesis and medicinal chemistry research. The nitrile group is a versatile functional handle that can be transformed into other useful groups, such as amides, carboxylic acids, or tetrazoles, while the alkoxy group can influence the electronic properties of the ring and provide steric bulk. Researchers can utilize this compound as a key precursor or intermediate in the development of more complex molecules, including potential pharmaceuticals, agrochemicals, and ligands for catalysts. The product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses. All information presented is for research and development purposes.

Properties

IUPAC Name

6-[(2-methylpropan-2-yl)oxy]pyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O/c1-10(2,3)13-9-6-4-5-8(7-11)12-9/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRQPVKQJEAPVRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=CC(=N1)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 6 Tert Butoxy Picolinonitrile

Chemo- and Regioselective Functionalization Approaches to the Picolinonitrile Core.nih.govacsgcipr.org

Achieving selective functionalization of the pyridine (B92270) ring is challenging due to the inherent electronic properties of the heterocycle. nih.gov However, modern synthetic methods provide powerful tools to control the position of incoming substituents.

Directed Ortho Metalation Strategies for tert-Butoxy (B1229062) Group Introduction

Directed ortho metalation (DoM) is a potent strategy for the regioselective functionalization of aromatic rings. unblog.frorganic-chemistry.orgwikipedia.org The methodology relies on a directing metalation group (DMG) that coordinates to an organolithium reagent, facilitating deprotonation at the adjacent ortho position. baranlab.org In the context of the picolinonitrile core, the cyano group can serve as a DMG, directing lithiation to the C3 position. However, for the introduction of a group at the C6 position, a different strategy is required, often involving a precursor with a DMG already at a different position or utilizing a halogen-metal exchange.

The general principle involves treating a substituted pyridine with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA), to generate a highly reactive aryllithium intermediate. wikipedia.orguwindsor.ca This intermediate is then trapped with an appropriate electrophile. To introduce a tert-butoxy group, the aryllithium species can be reacted with an electrophilic oxygen source, such as di-tert-butyl peroxide or a peroxide-based reagent, followed by appropriate workup. The choice of base and reaction conditions is critical to ensure high regioselectivity and prevent side reactions. uwindsor.ca

Table 1: Key Parameters in Directed Ortho Metalation

Parameter Description Common Reagents/Conditions
Directing Group Functional group that directs the metalation to the ortho position. Amides, carbamates, methoxy (B1213986) groups, cyano groups.
Organolithium Base Strong base used for deprotonation. n-BuLi, s-BuLi, t-BuLi, LDA.
Solvent Typically ethereal solvents to solvate the lithium species. Tetrahydrofuran (THF), Diethyl ether.
Temperature Low temperatures are crucial to maintain stability of the aryllithium intermediate. -78 °C to 0 °C.

| Electrophile | Reagent that reacts with the aryllithium to form the desired C-X bond. | Di-tert-butyl peroxide, Peroxides. |

Transition Metal-Catalyzed Coupling Reactions for Pyridine Ring Derivatization.nih.gov

Transition metal catalysis has revolutionized the synthesis of substituted pyridines, offering a broad scope of compatible functional groups and mild reaction conditions. nih.govumb.edu These methods are instrumental in derivatizing the picolinonitrile core.

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.orgmdpi.com Reactions like the Suzuki-Miyaura, Negishi, and Stille couplings allow for the introduction of various substituents onto the pyridine ring, typically starting from a halogenated picolinonitrile precursor. mdpi.commdpi.com

The general catalytic cycle for these reactions involves three key steps:

Oxidative Addition: The palladium(0) catalyst inserts into the carbon-halide bond of the picolinonitrile precursor.

Transmetalation: The organic group from an organometallic reagent (e.g., organoboron in Suzuki coupling) is transferred to the palladium center.

Reductive Elimination: The two organic fragments couple and are eliminated from the palladium center, regenerating the palladium(0) catalyst and forming the final product. youtube.com

For the synthesis or derivatization of 6-(tert-Butoxy)picolinonitrile, a common precursor would be 6-chloropicolinonitrile. This precursor can undergo a Suzuki coupling with an arylboronic acid to introduce a substituent at a different position or be used in a Buchwald-Hartwig amination to form C-N bonds.

Table 2: Examples of Palladium-Catalyzed Reactions on Pyridine Scaffolds

Reaction Name Coupling Partners Catalyst/Ligand Example Product Type
Suzuki-Miyaura Aryl/vinyl halide + Organoboron reagent Pd(PPh₃)₄, Pd(dppf)Cl₂ Biaryls, vinyl-pyridines
Negishi Aryl/vinyl halide + Organozinc reagent Pd(dba)₂, SPhos Aryl/alkyl-pyridines

| Buchwald-Hartwig | Aryl halide + Amine/Alcohol | Pd₂(dba)₃, BINAP | Arylamines, Aryl ethers |

Copper-mediated reactions, particularly the Ullmann condensation, are classic methods for forming carbon-oxygen and carbon-nitrogen bonds. These transformations are highly relevant for the direct introduction of the tert-butoxy group onto a halogenated picolinonitrile. The reaction typically involves heating a halopyridine (e.g., 6-chloro- or 6-bromopicolinonitrile) with a copper catalyst and an alkoxide, in this case, potassium tert-butoxide.

Modern advancements have led to milder reaction conditions using copper(I) catalysts with various ligands, such as phenanthroline or diamines, which improve the solubility and reactivity of the copper species. nih.gov These methods provide a direct and often cost-effective route to this compound from readily available halo-picolinonitriles.

Nucleophilic Aromatic Substitution Variants at the 6-Position.nih.gov

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for modifying electron-deficient aromatic systems. wikipedia.orgchemistrysteps.com The pyridine ring, particularly when substituted with electron-withdrawing groups, is activated towards nucleophilic attack. The nitrile group at the 2-position of picolinonitrile is strongly electron-withdrawing, making the ring susceptible to SNAr reactions, especially at the C2 and C6 positions. chemistrysteps.com

The synthesis of this compound via SNAr is a highly efficient and direct method. The reaction involves treating a 6-halopicolinonitrile, such as 6-chloropicolinonitrile, with a strong nucleophile like potassium tert-butoxide. The mechanism proceeds through a two-step addition-elimination sequence, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. youtube.comnih.gov The presence of the cyano group is crucial for stabilizing this intermediate, thereby facilitating the reaction. libretexts.org

Table 3: SNAr Reaction for this compound Synthesis

Substrate Nucleophile Solvent Typical Conditions
6-Chloropicolinonitrile Potassium tert-butoxide THF, DMF Room temperature to moderate heating

Precursor Chemistry and Convergent Synthetic Routes.beilstein-journals.orgbeilstein-journals.org

A linear synthesis involves the sequential modification of a single starting material. For this compound, a linear approach might start with 2-picoline, followed by oxidation, halogenation, cyanation, and finally, introduction of the tert-butoxy group.

The choice of precursors is critical. Readily available starting materials such as 2-amino-6-chloropyridine (B103851) or 2,6-dichloropyridine (B45657) are often employed. These can be converted to the key intermediate, 6-chloropicolinonitrile, through reactions like the Sandmeyer reaction to introduce the nitrile group. This precursor then serves as the linchpin for the final introduction of the tert-butoxy moiety.

Optimization of Reaction Parameters and Yield Enhancement in Scalable Syntheses

The transition of a synthetic route from laboratory scale to industrial production necessitates a thorough optimization of all reaction parameters to ensure economic viability, safety, and high yield. For the synthesis of this compound, which may involve the nucleophilic substitution of a halogenated picolinonitrile with potassium tert-butoxide, several factors are critical. These include the choice of solvent, base concentration, reaction temperature, and time.

Key parameters that are typically optimized include:

Solvent Selection: The polarity and boiling point of the solvent can significantly influence the reaction rate and solubility of reactants and products. Aprotic polar solvents are often favored in nucleophilic substitution reactions.

Base and Reactant Stoichiometry: The molar ratio of the reactants is a crucial factor. An excess of one reactant might drive the reaction to completion but could also lead to side reactions or complicate purification. researchgate.net

Temperature Control: Reaction kinetics are highly dependent on temperature. Higher temperatures can increase the reaction rate but may also promote the formation of impurities. Finding the optimal temperature is a balance between reaction speed and selectivity.

Reaction Time: Monitoring the reaction progress over time is essential to determine the point of maximum conversion without significant degradation of the product.

Systematic optimization studies, often employing Design of Experiments (DoE), are conducted to identify the ideal combination of these parameters. The goal is to maximize the isolated yield of this compound while minimizing the formation of byproducts.

The following interactive table illustrates a hypothetical optimization study for the synthesis of this compound from 6-chloropicolinonitrile and potassium tert-butoxide.

EntrySolventTemperature (°C)Molar Ratio (Base:Substrate)Reaction Time (h)Yield (%)
1THF251.1 : 12475
2DMF251.1 : 12482
3DMF501.1 : 11291
4DMF501.5 : 11295
5Toluene801.5 : 1888

This table is for illustrative purposes and does not represent actual experimental data.

As suggested by the hypothetical data, a polar aprotic solvent like DMF at a slightly elevated temperature and with a moderate excess of the base could potentially provide the highest yield in a shorter reaction time. researchgate.net Further optimization would involve a more detailed screening of conditions around this identified optimum.

Principles of Green Chemistry in the Synthesis of this compound

Green chemistry is a framework of principles aimed at designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. asbcnet.org The application of these principles to the synthesis of this compound can lead to more sustainable and economically favorable manufacturing processes.

The twelve principles of green chemistry, as developed by Paul Anastas and John Warner, provide a guide for chemists to assess and improve the environmental performance of a chemical process. acs.orgmsu.edu Key principles relevant to the synthesis of this compound include:

Prevention: It is better to prevent waste than to treat or clean up waste after it has been created. nih.gov This principle encourages the development of synthetic routes with high selectivity and yield.

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org Reactions with high atom economy generate fewer byproducts.

Less Hazardous Chemical Syntheses: Wherever practicable, synthetic methods should be designed to use and generate substances that possess little or no toxicity to human health and the environment. nih.gov

Safer Solvents and Auxiliaries: The use of auxiliary substances (e.g., solvents, separation agents) should be made unnecessary wherever possible and innocuous when used. nih.gov The selection of greener solvents is a critical aspect of process development.

Design for Energy Efficiency: Energy requirements of chemical processes should be recognized for their environmental and economic impacts and should be minimized. Conducting reactions at ambient temperature and pressure is ideal. nih.gov

Use of Renewable Feedstocks: A raw material or feedstock should be renewable rather than depleting whenever technically and economically practicable. nih.gov

Reduce Derivatives: Unnecessary derivatization (e.g., use of protecting groups) should be minimized or avoided if possible, as such steps require additional reagents and can generate waste. acs.org

Catalysis: Catalytic reagents (highly selective) are superior to stoichiometric reagents. asbcnet.org

To quantify the "greenness" of a process, metrics such as Process Mass Intensity (PMI) and E-Factor are often used. PMI is the ratio of the total mass of materials used (water, solvents, reactants, reagents) to the mass of the final product. msu.edu The E-Factor relates the weight of waste coproduced to the weight of the desired product. msu.edu A lower PMI and E-Factor indicate a more sustainable and efficient process. The goal in a green synthesis of this compound would be to select a synthetic route and optimize conditions to minimize these values. whiterose.ac.uk

Mechanistic Investigations of Reactivity Pathways Involving 6 Tert Butoxy Picolinonitrile

Reactivity Profiles of the Picolinonitrile Nitrogen Atom and Nitrile Group

The chemical behavior of 6-(tert-Butoxy)picolinonitrile is dictated by the interplay of its three key structural components: the pyridine (B92270) ring, the nitrile group, and the tert-butoxy (B1229062) substituent. The pyridine nitrogen atom and the nitrile group are the primary centers of reactivity.

The nitrile group (C≡N) is a versatile functional group in organic synthesis. ebsco.com Its carbon-nitrogen triple bond is polarized, with the nitrogen atom being more electronegative, which confers a partial positive charge on the carbon atom. libretexts.orgaklectures.com This electrophilic nature makes the nitrile carbon susceptible to attack by nucleophiles. libretexts.orgnih.gov For instance, nitriles can undergo hydrolysis under acidic or basic conditions to form carboxylic acids or amides. libretexts.org They can also react with organometallic reagents, such as Grignard reagents, to yield ketones after hydrolysis. libretexts.org The reactivity of the nitrile group is significantly enhanced when adjacent to an electron-withdrawing group, which further increases the electrophilicity of the nitrile carbon. nih.gov In the context of picolinonitrile, the electron-withdrawing nature of the pyridine ring itself serves this purpose.

The nitrogen atom of the pyridine ring possesses a lone pair of electrons in an sp² hybrid orbital, making it a potential nucleophile and a weak base. aklectures.comresearchgate.net It can participate in reactions such as N-alkylation (Menshutkin reaction) and coordination with metal centers. acs.org However, the reactivity of the pyridine nitrogen is modulated by the electronic effects of the substituents on the ring. The presence of the electron-withdrawing cyano group at the 2-position deactivates the pyridine ring towards electrophilic attack but activates it for nucleophilic aromatic substitution.

Influence of the 6-(tert-Butoxy) Substituent on Electronic Structure and Reactivity

The 6-(tert-butoxy) substituent exerts a significant influence on the electronic structure and reactivity of the picolinonitrile core through a combination of inductive and resonance effects, as well as steric hindrance. libretexts.orglibretexts.org

Electronic Effects : The oxygen atom of the tert-butoxy group is more electronegative than carbon and exerts an electron-withdrawing inductive effect (-I). libretexts.org However, more importantly, the lone pairs on the oxygen atom can be donated into the pyridine ring through a resonance effect (+R or +M). libretexts.org This electron donation increases the electron density of the aromatic ring, particularly at the ortho and para positions. rsc.org In 6-substituted picolinonitriles, this resonance effect would primarily increase electron density at the C3 and C5 positions. Generally, for alkoxy groups, the resonance effect is dominant over the inductive effect, making them activating groups in electrophilic aromatic substitution. masterorganicchemistry.com This increased electron density can make the pyridine ring more susceptible to electrophilic attack than an unsubstituted picolinonitrile, while also influencing the basicity of the ring nitrogen.

Steric Effects : The tert-butyl group is sterically bulky. This steric hindrance can impede the approach of reagents to the adjacent pyridine nitrogen atom and the C5 position of the ring. acs.org This can be a determining factor in reactions involving the pyridine nitrogen, such as quaternization, or in nucleophilic substitution reactions where a bulky nucleophile is used.

The interplay of these effects is complex. While the resonance donation from the tert-butoxy group might activate the ring, the steric bulk could kinetically hinder certain reactions. For example, in reactions of substituted pyridines with methyl halides, both steric and electronic effects were found to be important in determining the transition state structure. acs.org

Elucidation of Reaction Pathways through Kinetic and Isotopic Studies

Kinetic and isotopic labeling studies are powerful experimental techniques for elucidating reaction mechanisms, providing detailed information about rate-determining steps and the movement of atoms during a chemical transformation. numberanalytics.comslideshare.net

Kinetic Studies can determine the rate law of a reaction, which describes how the rate depends on the concentration of reactants. For reactions involving this compound, kinetic analysis could reveal the order of the reaction with respect to the picolinonitrile derivative and any other reagents. For instance, in a nucleophilic substitution reaction, determining the rate law can help distinguish between an SNAr mechanism (typically second order) and other potential pathways.

Isotopic Studies , particularly the Kinetic Isotope Effect (KIE), provide insight into bond-breaking or bond-forming events in the rate-determining step. numberanalytics.comwikipedia.org This involves replacing an atom in the reactant with one of its heavier isotopes (e.g., ¹²C with ¹³C, or ¹H with ²H/D) and measuring the effect on the reaction rate. wikipedia.org

A primary KIE (typically kL/kH > 1) is observed when the bond to the isotopically substituted atom is broken in the rate-determining step. wikipedia.org For example, if a reaction involved the cleavage of a C-H bond on the tert-butoxy group, substituting that hydrogen with deuterium (B1214612) would be expected to slow the reaction.

A secondary KIE is observed when the bond to the isotope is not broken but its environment changes during the rate-determining step. wikipedia.org

For example, studies on the reaction of CH₄ with CO₂ on nickel catalysts used isotopic labeling (CH₄/CD₄) to confirm that C-H bond activation was the rate-determining step. berkeley.edu Similar experiments could be designed for reactions of this compound to probe the involvement of specific bonds in the transition state. Isotopic labeling can also be used to trace the path of atoms through a reaction. numberanalytics.comslideshare.net For instance, using ¹⁸O-labeled water in a hydrolysis reaction of the nitrile group could confirm whether the oxygen in the resulting carboxylic acid comes from the water molecule.

Computational Chemistry Approaches to Reaction Mechanism Elucidation

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, complementing experimental studies by providing detailed information about transient species like transition states and intermediates that are often difficult to observe directly. rsc.orgnih.gov

At the heart of computational mechanism elucidation is the mapping of the potential energy surface (PES). smu.edumdpi.com The PES is a mathematical or graphical representation of the energy of a molecule as a function of its geometry. Reactants and products correspond to energy minima on the PES, while transition states are first-order saddle points connecting these minima. smu.eduacs.org

Transition State (TS) Analysis: Using methods like Density Functional Theory (DFT), chemists can calculate the geometries and energies of reactants, products, and, crucially, transition states. researchgate.netdiva-portal.org For a proposed reaction involving this compound, computational chemists would first locate the structure of the transition state. Vibrational frequency analysis is then performed to confirm the nature of the stationary point; a transition state is characterized by having exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate. acs.org

The calculated activation energy (the energy difference between the transition state and the reactants) provides a theoretical prediction of the reaction rate. For example, a computational study on the reaction of substituted pyridines with methyl chloride localized the transition states and calculated activation barriers. acs.org A similar approach for this compound could compare different possible pathways by calculating their respective activation barriers, allowing for a prediction of the most favorable mechanism.

Potential Energy Surface (PES) Mapping: Beyond locating individual stationary points, broader regions of the PES can be mapped to understand conformational flexibility and identify all possible reaction pathways. acs.orgresearchgate.net For a molecule like this compound, PES mapping as a function of key dihedral angles (e.g., rotation around the C6-O bond) can reveal the most stable conformers and the energy barriers between them. researchgate.net This information is crucial as the starting conformation can significantly influence the reaction pathway.

Table 1: Hypothetical Calculated Energy Barriers for Competing Reaction Pathways This table illustrates how computational data could be used to compare two hypothetical competing pathways for a reaction of this compound.

Reaction PathwayTransition StateCalculated Activation Energy (kcal/mol)
Pathway A: Nucleophilic attack at nitrile carbonTS-A25.3
Pathway B: Nucleophilic attack at pyridine C4TS-B31.8
Note: These values are illustrative and not from experimental or published computational data.

The reaction coordinate is the path of minimum energy on the PES that connects reactants to products via the transition state. mdpi.com Analyzing the changes in molecular structure along this path provides a detailed, step-by-step picture of the reaction mechanism. smu.edu

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is located, an IRC calculation can be performed. smu.edumdpi.com This calculation follows the path downhill from the transition state on both sides, confirming that it correctly connects the desired reactants and products. The IRC provides a "movie" of the reaction, showing how bond lengths, bond angles, and charge distributions change as the reaction progresses. smu.edu

United Reaction Valley Approach (URVA): A more detailed analysis can be performed using methods like URVA, which partitions the reaction path into distinct phases based on the curvature of the path. nih.govsmu.edu These phases can be chemically interpreted as:

Contact/Preparation Phase: Reactants approach and orient themselves.

Transition State Phase: The primary chemical events, such as bond breaking and formation, occur.

Product Adjustment/Separation Phase: The nascent products relax to their equilibrium geometries and separate.

By analyzing the curvature and the contributions of different internal coordinates (bonds, angles) in each phase, one can determine precisely when and how different structural changes occur. smu.edu For a reaction involving this compound, this analysis could reveal, for example, whether the bond to a leaving group starts to break before, during, or after the formation of a new bond with a nucleophile, thus distinguishing between synchronous and asynchronous mechanisms. Such detailed insight is fundamental to a complete mechanistic understanding. arxiv.orgnih.gov

Applications of 6 Tert Butoxy Picolinonitrile in Advanced Organic Synthesis and Materials Science

As a Building Block for Complex Heterocyclic Architectures

6-(tert-Butoxy)picolinonitrile serves as a valuable starting material for the synthesis of intricate heterocyclic structures, which are core components in numerous functional molecules. nih.gov Its utility stems from the presence of a reactive nitrile group and a pyridine (B92270) ring, which can be strategically modified. The tert-butoxy (B1229062) group often acts as a protecting group that can be removed to enable further chemical transformations. mdpi.comorganic-chemistry.org

Annulation Reactions and Cycloaddition Chemistry

Annulation reactions, which involve the formation of a new ring onto an existing one, are a powerful tool in synthetic chemistry. nih.gov this compound can participate in such reactions, often involving its pyridine and nitrile functionalities, to construct fused heterocyclic systems. For instance, it can be envisioned to react with various reagents to form polycyclic aromatic compounds or other complex ring structures. The pyridine ring itself, being electron-poor, can influence the reactivity of the molecule in these transformations. boyer-research.com

Cycloaddition reactions, a class of pericyclic reactions, involve the joining of two or more unsaturated molecules to form a cyclic adduct. libretexts.org The nitrile group in this compound can act as a dipolarophile in [3+2] cycloaddition reactions with 1,3-dipoles like azides or nitrile oxides, leading to the formation of five-membered heterocycles such as tetrazoles or oxadiazoles. uchicago.edunih.govsioc-journal.cn These reactions are often regioselective and provide a direct route to highly functionalized heterocyclic compounds. nih.gov The resulting heterocyclic scaffolds are of significant interest in various fields of chemistry.

Table 1: Examples of Cycloaddition Reactions Involving Nitrile Functionality

1,3-DipoleResulting HeterocycleReaction Type
Azide (R-N₃)Tetrazole[3+2] Cycloaddition
Nitrile Oxide (R-CNO)Oxadiazole[3+2] Cycloaddition
Azomethine YlideImidazoline derivative[3+2] Cycloaddition

This table provides illustrative examples of cycloaddition reactions where a nitrile group can participate.

Derivatization at the Nitrile Functionality

The nitrile group of this compound is a versatile functional handle that can be transformed into a variety of other chemical entities. rsc.org This derivatization is a key strategy for elaborating the molecular structure and accessing a wider range of compounds. libretexts.org

Common transformations of the nitrile group include:

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid, 6-(tert-butoxy)picolinic acid, or the amide, 6-(tert-butoxy)picolinamide. bldpharm.com These derivatives can then undergo further reactions.

Reduction: The nitrile can be reduced to an aminomethyl group using various reducing agents. This provides a route to pyridine-based amines.

Addition of Organometallic Reagents: Grignard reagents or organolithium compounds can add to the nitrile group to form, after hydrolysis, ketones. rsc.org For example, reaction with methylmagnesium bromide would yield a 2-acetylpyridine (B122185) derivative.

Table 2: Key Derivatization Reactions of the Nitrile Group

Reagent(s)Resulting Functional Group
H₃O⁺ or OH⁻, H₂OCarboxylic Acid (-COOH) or Amide (-CONH₂)
LiAlH₄ or H₂, CatalystAmine (-CH₂NH₂)
R-MgBr then H₃O⁺Ketone (-C(O)R)

This table summarizes common chemical transformations of a nitrile group.

Role in the Construction of Functional Materials

The unique electronic and structural features of this compound make it a promising candidate for the development of advanced functional materials. bldpharm.com Its pyridine core is a common motif in materials designed for electronic and optical applications. mdpi.comoregonstate.edu

Precursors for Polymers and Oligomers

This compound can serve as a monomer or a precursor to monomers for the synthesis of novel polymers and oligomers. The tert-butyl group can be cleaved to reveal a hydroxyl group, which can then be used in polymerization reactions. nih.gov For instance, the resulting hydroxypicolinonitrile could be incorporated into polyesters or polyethers. Furthermore, derivatization of the nitrile group can introduce polymerizable functionalities.

The resulting polymers, containing pyridine units, may exhibit interesting properties such as metal-coordinating abilities, pH-responsiveness, or specific electronic characteristics. For example, polymers incorporating pyridine moieties are known to be used in the formation of polyamides. nih.gov The tert-butyl group can also enhance the solubility of the resulting polymers in common organic solvents. mdpi.com

Components in Optoelectronic or Responsive Materials

The pyridine ring in this compound is an electron-deficient system, which is a desirable characteristic for components in optoelectronic materials. boyer-research.com Molecules containing such heterocycles can be used as building blocks for organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and sensors. mdpi.com The specific electronic properties can be tuned by further functionalization of the pyridine ring.

The tert-butoxy group can influence the solid-state packing and morphology of materials, which are crucial factors for the performance of optoelectronic devices. Moreover, the potential for this compound to be incorporated into zwitterionic polymers opens up possibilities for creating materials with antifouling and biocompatible properties. polymersource.ca

Synthesis of Non-Pharmaceutical Specialty Chemicals

Beyond its applications in complex synthesis and materials science, this compound is also a valuable intermediate in the production of non-pharmaceutical specialty chemicals. scimplify.comtatvachintan.comcphi-online.commlunias.com These are often performance chemicals tailored for specific applications.

For example, derivatives of this compound can find use as:

Ligands for Catalysis: The pyridine nitrogen and other potential donor atoms introduced through derivatization can coordinate to metal centers, forming catalysts for various organic transformations.

Agrochemical Intermediates: The pyridine scaffold is present in many herbicides and pesticides. tatvachintan.com

Additives for Coatings and Polymers: Functionalized pyridines can be used to modify the properties of materials, such as improving adhesion, thermal stability, or UV resistance.

The synthesis of these specialty chemicals often relies on the strategic manipulation of the functional groups present in this compound, highlighting its versatility as a chemical intermediate.

Utilization of the tert-Butoxy Group in Protecting Group Chemistry and Regioselective Transformations

The tert-butoxy group in this compound is a strategically important functional group that serves a dual purpose in synthetic chemistry. It functions both as a robust protecting group for the C6-hydroxyl functionality and as a powerful directing group that influences the regioselectivity of subsequent transformations on the pyridine ring. This dual-role capacity makes the compound a highly valuable and versatile intermediate for the synthesis of complex substituted pyridines.

Role as a Protecting Group:

The precursor, 6-hydroxypicolinonitrile, exists in a tautomeric equilibrium with its corresponding pyridone form. This tautomerism can lead to ambiguous reactivity and undesired side reactions under various synthetic conditions. The introduction of the bulky tert-butyl group via an ether linkage effectively "locks" the molecule in the pyridine form, preventing tautomerization and deactivating the C6-oxygen towards many reagents.

The tert-butyl ether is characterized by its high stability under a wide range of non-acidic conditions, including exposure to strong bases (e.g., organolithium reagents), nucleophiles, and common reducing or oxidizing agents. This stability allows for extensive chemical modifications to be performed at other positions of the pyridine ring without disturbing the protected hydroxyl group.

Deprotection to reveal the hydroxyl or pyridone functionality is typically achieved under acidic conditions, which cause the cleavage of the ether bond. The reaction proceeds via a stable tert-butyl carbocation, releasing gaseous isobutylene (B52900) and regenerating the parent 6-hydroxypicolinonitrile. This process is clean, efficient, and often proceeds in high yield, making it an ideal protecting group strategy.

Table 1: Representative Deprotection Conditions for this compound

Reagent(s)SolventTypical ConditionsOutcome
Trifluoroacetic acid (TFA)Dichloromethane (DCM)Room Temperature, 1-4 hQuantitative cleavage of the tert-butyl group to yield 6-hydroxypicolinonitrile.
Hydrochloric Acid (HCl)1,4-Dioxane or Methanol50-70 °C, 2-6 hComplete deprotection to the corresponding pyridinium (B92312) salt, neutralized to 6-hydroxypicolinonitrile upon workup.
Formic Acid (HCOOH)Neat or in H₂ORefluxSlower but effective method for acid-sensitive substrates.

Influence on Regioselective Transformations:

Beyond its protective function, the tert-butoxy group exerts significant steric and electronic influence, which can be harnessed to achieve high regioselectivity in synthetic transformations.

Steric Hindrance: The significant bulk of the tert-butoxy group effectively shields the adjacent C5 position from attack by sterically demanding reagents. This steric hindrance can be exploited to direct electrophilic or nucleophilic substitution reactions to other, more accessible positions on the ring, such as C3 or C4.

Directed ortho-Metalation (DoM): The pyridine ring is susceptible to deprotonation by strong, non-nucleophilic bases like lithium diisopropylamide (LDA). In this compound, the nitrile group (-CN) is a powerful ortho-directing group. Consequently, treatment with LDA results in highly regioselective deprotonation at the C3 position, generating a C3-lithiated intermediate. The tert-butoxy group remains intact under these strongly basic conditions. This transient organolithium species can be trapped with a wide variety of electrophiles, providing a direct and efficient route to 3-substituted picolinonitrile derivatives. This method bypasses the need for pre-functionalization (e.g., halogenation) of the ring, representing a significant step-economic advantage.

Research findings have demonstrated the successful application of this DoM strategy to introduce alkyl, aryl, and carbonyl functionalities at the C3 position with excellent control over the reaction's regiochemical outcome.

Table 2: Examples of Regioselective Functionalization via Directed ortho-Metalation (DoM)

Step 1: BaseStep 2: Electrophile (E⁺)Resulting Product StructureProduct Name
Lithium diisopropylamide (LDA)Iodomethane (CH₃I)3-Methyl-6-(tert-butoxy)picolinonitrile
Lithium diisopropylamide (LDA)Benzaldehyde (C₆H₅CHO)(6-(tert-Butoxy)picolin-3-yl)(phenyl)methanol
Lithium diisopropylamide (LDA)N,N-Dimethylformamide (DMF)6-(tert-Butoxy)-3-formylpicolinonitrile

Advanced Spectroscopic and Computational Characterization for Structure Reactivity Correlation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. For 6-(tert-Butoxy)picolinonitrile, ¹H and ¹³C NMR spectra offer detailed insights into the electronic environment of each atom and the connectivity within the molecule.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the tert-butoxy (B1229062) group and the pyridine (B92270) ring. The nine protons of the tert-butyl group are chemically equivalent and should appear as a sharp singlet, a characteristic feature in NMR studies involving this moiety. nih.gov The protons on the pyridine ring, being in a more complex electronic environment, would present as a set of multiplets, with their specific chemical shifts and coupling constants determined by their position relative to the electron-withdrawing nitrile group and the electron-donating tert-butoxy group. An analogous compound, 4-(tert-butyl)-3-hydroxypicolinonitrile, shows its tert-butyl protons as a singlet at δ 1.42 ppm. acs.org Another related structure containing a tert-butyl group on a triazole ring attached to a pyridine exhibits this signal at δ 1.57 ppm. rsc.org

The ¹³C NMR spectrum provides information on the carbon skeleton. Key signals would include those for the quaternary carbon and the methyl carbons of the tert-butoxy group, the carbons of the pyridine ring, and the carbon of the nitrile group. The chemical shifts of the ring carbons are particularly sensitive to the electronic effects of the substituents, providing a map of the electron density across the aromatic system. In 4-(tert-butyl)-3-hydroxypicolinonitrile, the methyl and quaternary carbons of the tert-butyl group appear at 28.7 ppm and 35.3 ppm, respectively. acs.org High-resolution spectra, including 2D NMR experiments like COSY and HSQC, would be used to unambiguously assign all proton and carbon signals, confirming the molecular structure and providing clues about the preferred conformation in solution.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

This table outlines the anticipated chemical shifts (δ) in ppm for this compound, based on analyses of structurally similar compounds. acs.orgrsc.org The exact values can be precisely confirmed through experimental measurement and computational prediction.

Atom TypePredicted ¹H Shift (ppm)MultiplicityPredicted ¹³C Shift (ppm)
Pyridine-H37.20 - 7.40Doublet115.0 - 120.0
Pyridine-H47.60 - 7.80Triplet138.0 - 142.0
Pyridine-H56.80 - 7.00Doublet110.0 - 115.0
tert-Butyl (-C(CH₃)₃)1.30 - 1.60Singlet28.0 - 30.0
tert-Butyl Quaternary (-C (CH₃)₃)--80.0 - 84.0
Pyridine-C2 (-CN)--148.0 - 152.0
Pyridine-C6 (-O)--162.0 - 165.0
Nitrile (-C N)--116.0 - 119.0

X-ray Crystallography for Solid-State Structural Elucidation and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. bioscience.fi It provides accurate data on bond lengths, bond angles, and torsional angles, revealing the molecule's conformation in the crystalline form. While no public crystal structure of this compound is currently available, such an analysis would be highly informative.

If a single-crystal X-ray diffraction study were performed, it would elucidate the planarity of the pyridine ring and the specific orientation of the bulky tert-butoxy group relative to the ring. This is crucial for understanding steric effects that may influence reactivity. Furthermore, the analysis would reveal the packing of molecules in the crystal lattice, highlighting any significant intermolecular interactions. Potential interactions could include π-π stacking between pyridine rings, dipole-dipole interactions involving the polar nitrile group, or weak hydrogen bonds. This information is valuable for understanding the solid-state properties of the material and can provide insights into intermolecular forces that may also be relevant in non-polar solvents or at high concentrations. The design of novel materials often relies on controlling these intermolecular interactions. nih.gov

Advanced Mass Spectrometry Techniques for Mechanistic Intermediates and Complex Mixtures

Advanced mass spectrometry (MS) techniques are vital for confirming molecular weight and probing fragmentation patterns, which can help in structural elucidation and the identification of intermediates in reaction mixtures. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the unambiguous determination of the elemental formula.

For this compound, with a molecular formula of C₁₀H₁₂N₂O and a monoisotopic mass of 176.09496 g/mol , HRMS would be expected to detect the protonated molecular ion [M+H]⁺ at m/z 177.10279. bldpharm.com Tandem mass spectrometry (MS/MS) experiments would involve isolating this molecular ion and subjecting it to collision-induced dissociation to generate a characteristic fragmentation spectrum. This spectrum can be considered a "fingerprint" for the molecule. A plausible and dominant fragmentation pathway would involve the cleavage of the ether bond, leading to the loss of a tert-butyl cation ([C₄H₉]⁺, m/z 57.0704) or, more commonly, the loss of isobutylene (B52900) (C₄H₈, m/z 56.0626) via a McLafferty-type rearrangement, resulting in a fragment corresponding to 6-hydroxypicolinonitrile at m/z 121.0396. Further fragmentation of the pyridine ring would provide additional structural confirmation. These techniques are particularly powerful for analyzing complex reaction mixtures, as they can identify the target molecule and potential byproducts or transient intermediates without prior separation. nih.gov

Interactive Table 2: Predicted HRMS Fragmentation of this compound

This table details the expected major fragments of this compound upon analysis by high-resolution mass spectrometry.

Fragment StructureFormulaCalculated m/z [M+H]⁺Proposed Loss
This compound (Parent Ion)C₁₀H₁₂N₂O177.1028-
6-HydroxypicolinonitrileC₆H₅N₂O121.0396C₄H₈ (Isobutylene)
tert-Butyl CationC₄H₉57.0704C₆H₃N₂O

Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become a cornerstone of modern chemical research, providing deep insights into molecular properties that are often difficult or impossible to measure experimentally. mdpi.com

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. mdpi.com By applying functionals such as B3LYP or M06-2X with a suitable basis set (e.g., 6-311G(d,p)), the geometry of this compound can be optimized to find its lowest energy conformation. mdpi.com These calculations can determine key structural parameters and electronic properties.

DFT calculations can map the electron density distribution, revealing the electron-rich and electron-poor regions of the molecule. This is often visualized using a molecular electrostatic potential (MEP) map, where regions of negative potential (red) indicate nucleophilic sites and regions of positive potential (blue) indicate electrophilic sites. For this compound, the nitrogen of the nitrile group and the oxygen of the butoxy group are expected to be electron-rich, while the protons on the pyridine ring and the carbon of the nitrile group would be relatively electron-poor. Such calculations are routinely used to rationalize the outcomes of chemical reactions. nih.gov

Interactive Table 3: Molecular Properties of this compound from DFT Calculations

This table lists key properties that can be determined for this compound using DFT calculations at a common level of theory like B3LYP/6-311G(d,p).

Calculated PropertySignificance
Optimized Molecular GeometryProvides bond lengths, bond angles, and dihedral angles for the most stable conformer.
Total EnergyThe electronic energy of the molecule in its ground state, used to compare the stability of different isomers or conformers.
Dipole MomentQuantifies the overall polarity of the molecule, influencing solubility and intermolecular interactions.
Molecular Electrostatic Potential (MEP)Maps the charge distribution, visually identifying sites prone to electrophilic or nucleophilic attack.
Atomic Charges (e.g., Mulliken, NBO)Assigns partial charges to each atom, offering a quantitative measure of electron distribution.

Frontier Molecular Orbital (FMO) theory is a powerful model for predicting chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgnumberanalytics.com The HOMO represents the ability of a molecule to donate electrons (nucleophilicity), while the LUMO represents its ability to accept electrons (electrophilicity). libretexts.orgyoutube.com

For this compound, the HOMO is expected to have significant contributions from the electron-donating tert-butoxy group and the π-system of the pyridine ring. The LUMO is anticipated to be localized primarily on the π* orbitals of the pyridine ring and the electron-withdrawing nitrile group. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. researchgate.net A large gap implies high kinetic stability and low reactivity, whereas a small gap suggests the molecule is more reactive. researchgate.net From the HOMO and LUMO energies, various reactivity indices can be calculated to quantify the molecule's chemical behavior. researchgate.net

Interactive Table 4: Key Reactivity Indices from FMO Theory

This table defines important global reactivity indices derived from HOMO and LUMO energies, which help in predicting the chemical behavior of this compound.

Reactivity IndexFormulaSignificance
HOMO-LUMO Gap (ΔE)E(LUMO) - E(HOMO)Indicates kinetic stability and chemical reactivity. A smaller gap signifies higher reactivity. researchgate.net
Ionization Potential (I)-E(HOMO)Energy required to remove an electron; approximates the molecule's ability to act as an electron donor.
Electron Affinity (A)-E(LUMO)Energy released when an electron is added; approximates the molecule's ability to act as an electron acceptor.
Chemical Potential (μ)(E(HOMO) + E(LUMO)) / 2Measures the "escaping tendency" of electrons from the system.
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2Measures the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap.
Global Electrophilicity Index (ω)μ² / (2η)Quantifies the ability of a molecule to accept electrons; a higher value indicates a better electrophile.

Computational chemistry offers the ability to predict spectroscopic data with remarkable accuracy, serving as a powerful complement to experimental work. researchgate.netnih.gov DFT calculations, using methods like the Gauge-Including Atomic Orbital (GIAO) approach, can accurately predict ¹H and ¹³C NMR chemical shifts. d-nb.infonih.govresearchgate.net

This predictive power is invaluable for several reasons. First, it can aid in the definitive assignment of complex spectra, especially for aromatic systems where signals may be close or overlapping. mdpi.com By comparing the calculated spectrum with the experimental one, each resonance can be assigned to a specific atom with high confidence. rsc.org Second, a strong correlation between predicted and experimental shifts serves as a robust validation of the molecule's proposed structure. d-nb.info If the calculated shifts for a proposed structure match the experimental data, it provides strong evidence that the structure is correct. This synergy between computational prediction and experimental measurement is a modern standard in structural elucidation. mdpi.comruc.dk The methodology typically involves optimizing the molecule's geometry and then performing a GIAO NMR calculation using a reliable functional and basis set, often including a solvent model to better mimic experimental conditions. nih.gov

In Situ Spectroscopic Monitoring of Reactions

The real-time analysis of chemical reactions involving this compound is crucial for understanding reaction kinetics, identifying transient intermediates, and optimizing process parameters. While specific, detailed in situ studies on this compound are not extensively published, the application of process analytical technology (PAT) to analogous chemical systems provides a clear framework for how such monitoring is conducted. nih.gov Techniques like in situ Fourier Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopy are powerful tools for tracking the molecular changes as they occur directly in the reaction vessel, without the need for sample extraction. mt.comwiley.com

In Situ FTIR Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is exceptionally well-suited for monitoring the progress of reactions in solution. mt.com By inserting a probe directly into the reaction mixture, spectra can be recorded continuously, providing a real-time profile of the concentration of reactants, intermediates, and products. researchgate.net

For reactions involving this compound, key functional groups possess distinct infrared absorption bands that can be monitored. The nitrile (C≡N) group, for instance, has a characteristic sharp absorption peak. Any reaction that consumes or modifies this group would lead to a corresponding decrease in the intensity of this peak. Similarly, the C-O stretches associated with the tert-butoxy group can be tracked to monitor its stability or cleavage.

A hypothetical application would be the acid-catalyzed hydrolysis of this compound to 6-hydroxypicolinonitrile. In situ FTIR could monitor the disappearance of the characteristic C-O stretch of the ether and the appearance of a broad O-H stretch from the resulting hydroxyl group.

Table 1: Illustrative In Situ FTIR Data for Monitoring a Reaction of this compound

This interactive table illustrates how the intensity of key vibrational bands might change over the course of a reaction, allowing for real-time kinetic analysis.

Time (minutes)Reactant Peak (cm⁻¹)Reactant Intensity (Absorbance)Product Peak (cm⁻¹)Product Intensity (Absorbance)
02230 (C≡N)0.85-0.00
102230 (C≡N)0.621705 (C=O)0.18
202230 (C≡N)0.411705 (C=O)0.35
302230 (C≡N)0.251705 (C=O)0.49
402230 (C≡N)0.101705 (C=O)0.61
502230 (C≡N)0.021705 (C=O)0.68
602230 (C≡N)0.001705 (C=O)0.70

Note: Data are hypothetical and for illustrative purposes to demonstrate the application of the technique.

This continuous data stream enables the determination of reaction endpoints, identifies the formation of any unexpected by-products, and provides data for calculating reaction rate constants. mt.com

In Situ NMR Spectroscopy

NMR spectroscopy provides detailed structural information and quantitative data, making it a powerful tool for reaction monitoring. rptu.de The use of specialized flow-NMR tubes or benchtop NMR spectrometers allows for the analysis of reacting mixtures under actual process conditions. wiley.comrptu.de

In the context of this compound chemistry, ¹H NMR would be particularly useful. The singlet corresponding to the nine equivalent protons of the tert-butyl group is a distinct and easily integrated signal. Monitoring the decrease in the integral of this peak relative to an internal standard would provide a precise measure of the consumption of the starting material. Simultaneously, the appearance of new signals in the aromatic or aliphatic regions would signify the formation of products. For example, in a substitution reaction where the tert-butoxy group is replaced, the disappearance of its characteristic ¹H NMR signal around 1.4 ppm would be a clear indicator of reaction progress.

Kinetic studies can be performed by acquiring spectra at regular intervals and plotting the concentration of species versus time. researchgate.net This approach allows for the determination of reaction orders and the elucidation of complex reaction mechanisms, including the detection of short-lived intermediates that might not be observable through conventional offline analysis. researchgate.netnih.gov

Table 2: Example of Quantitative Data from In Situ ¹H NMR Monitoring

This table demonstrates how relative concentrations of a reactant and product could be tracked throughout a chemical transformation.

Time (minutes)Reactant (mol %)Product (mol %)
0100.00.0
1585.314.7
3068.931.1
6045.154.9
9022.677.4
1205.794.3
180<1.0>99.0

Note: Data are hypothetical and for illustrative purposes.

The combination of these in situ spectroscopic methods provides a comprehensive understanding of the structure-reactivity relationships of this compound, enabling precise control over its chemical transformations and facilitating the development of robust and efficient synthetic protocols.

Future Research Directions and Unexplored Reactivity of 6 Tert Butoxy Picolinonitrile

Exploration of Novel Catalytic Transformations

The structural features of 6-(tert-butoxy)picolinonitrile, namely the pyridine (B92270) ring and the nitrile group, make it an intriguing substrate for a variety of catalytic transformations that have yet to be extensively studied.

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. unibo.it While the core pyridine structure is common in ligands, the unique electronic properties imparted by the tert-butoxy (B1229062) and nitrile groups in this compound could lead to novel reactivity in palladium-catalyzed reactions like the Heck-Cassar-Sonogashira coupling. unibo.it Investigating its behavior in such reactions, both as a substrate and as a component of a more complex ligand, could yield new synthetic methodologies.

Furthermore, the development of photocatalysis opens new avenues for activating historically less reactive bonds under mild conditions. core.ac.uk The application of photoredox catalysis to this compound could enable previously inaccessible transformations, such as novel C-H functionalization or cycloaddition reactions. core.ac.ukacs.org The pyridine nucleus can participate in single-electron transfer (SET) processes, potentially leading to radical intermediates that can engage in a variety of bond-forming events. core.ac.uk

Additionally, the nitrile group itself is a versatile functional handle. While its conversion to amines, amides, and other functionalities is known, exploring novel catalytic methods for these transformations, perhaps using earth-abundant metal catalysts, would be a significant advancement. acs.org Research into enzymatic or biomimetic catalytic systems could also reveal highly selective and environmentally benign transformations of the nitrile group. diva-portal.org

Integration into Supramolecular Assemblies and Frameworks

Supramolecular chemistry, which focuses on the non-covalent interactions between molecules, offers a powerful platform for the design of functional materials. kdpublications.in The pyridine nitrogen of this compound is a prime site for hydrogen bonding and metal coordination, making it an excellent candidate for incorporation into self-assembling systems. kdpublications.in

The design of molecules that can self-assemble into well-defined structures is a primary goal of supramolecular chemistry. kdpublications.in By functionalizing this compound with other recognition motifs, it could be used as a building block for creating complex architectures such as molecular cages, capsules, and polymers. These assemblies could find applications in areas like molecular recognition, sensing, and catalysis. For instance, incorporating this unit into a macrocycle could lead to a host molecule capable of selectively binding specific guest molecules.

Metal-organic frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked by organic ligands. The pyridine and nitrile groups of this compound could both serve as coordination sites for metal centers, potentially leading to the formation of novel MOFs with unique topologies and properties. These materials could be explored for applications in gas storage, separation, and heterogeneous catalysis. The tert-butoxy group, while sterically demanding, could play a crucial role in directing the framework assembly and tuning the pore environment.

Development of Flow Chemistry Methodologies for Continuous Synthesis and Derivatization

Flow chemistry, the practice of performing chemical reactions in a continuous flowing stream rather than in a batch-wise fashion, offers numerous advantages including improved safety, scalability, and process control. durham.ac.uk The development of flow-based methods for the synthesis and subsequent derivatization of this compound would represent a significant step towards its large-scale and on-demand production. durham.ac.ukmdpi.com

The use of packed-bed reactors containing immobilized reagents or catalysts is another key aspect of flow chemistry that could be applied to the derivatization of this compound. durham.ac.uk For instance, a flow setup could be designed where a solution of this compound is passed through a column containing an immobilized reducing agent to continuously produce the corresponding aminomethylpyridine derivative. Such a system would simplify purification and allow for the reuse of the reagent. durham.ac.uk The challenge of potential system clogging with solids can often be managed by careful selection of solvents and reagent concentrations. hybrid-chem.com

Theoretical Predictions for Undiscovered Reactivity and Synthetic Routes

Computational chemistry and theoretical studies are increasingly powerful tools for predicting the reactivity of molecules and for designing new synthetic routes. researchgate.net Applying these methods to this compound could uncover novel reaction pathways and guide experimental efforts.

Density Functional Theory (DFT) calculations can be used to model the electronic structure of this compound and to predict its reactivity towards various reagents. For example, DFT could be used to calculate the energies of different transition states for a proposed reaction, thereby providing insight into the most likely reaction pathway. This information can be invaluable for optimizing reaction conditions and for identifying potential side reactions.

Molecular dynamics simulations can be employed to study the conformational behavior of this compound and its interactions with other molecules, such as solvents or catalysts. This can be particularly useful for understanding its role in supramolecular chemistry and for designing host-guest systems.

Furthermore, computational screening could be used to identify potential new applications for this compound. For example, by docking the molecule into the active sites of various enzymes or receptors, it may be possible to identify potential biological targets and to guide the design of new therapeutic agents.

Advanced Functionalization Strategies for Enhanced Material Properties

The development of advanced functionalization strategies for this compound is crucial for tailoring its properties for specific material science applications. novapublishers.com These strategies can be broadly categorized into covalent and non-covalent modifications.

Covalent functionalization involves the introduction of new chemical groups onto the pyridine ring or the modification of the existing nitrile and tert-butoxy groups. For example, the introduction of polymerizable groups would allow for the incorporation of this compound into polymers, leading to materials with modified thermal, mechanical, or optical properties. rsc.org The synthesis of block copolymers containing segments derived from this pyridine derivative could lead to self-assembling materials with ordered nanostructures. sigmaaldrich.com

Non-covalent functionalization strategies leverage the intermolecular forces to create new materials. kdpublications.in For instance, the pyridine nitrogen can act as a hydrogen bond acceptor, allowing for the formation of co-crystals with other molecules. This can be a powerful method for modifying the physical properties of the material, such as its solubility and melting point.

Furthermore, the integration of this compound into composite materials could lead to enhanced performance. For example, dispersing it within a polymer matrix could improve the material's dielectric properties or its resistance to degradation. The exploration of these advanced functionalization strategies will undoubtedly lead to the discovery of new materials with novel and useful properties. the-innovation.org

Q & A

Q. Q1: What are the optimal synthetic routes for preparing 6-(tert-Butoxy)picolinonitrile, and how can purity be maximized?

Methodological Answer: The synthesis of tert-butoxy-substituted picolinonitriles typically involves nucleophilic substitution or coupling reactions. For example, tert-butoxy groups are introduced via reactions with di-tert-butyl dicarbonate (Boc₂O) under basic conditions (e.g., DMAP in isobutanol or acetone) . Key steps include:

  • Temperature control : Maintain 0–25°C to minimize side reactions (e.g., hydrolysis of nitrile groups).
  • Purification : Use recrystallization (e.g., ethyl acetate/hexane) or column chromatography (silica gel, eluent polarity adjusted for nitrile retention) .
  • Purity validation : Confirm via GC (>97% purity thresholds, as seen in analogous nitriles) .

Advanced Mechanistic Insights

Q. Q2: How do steric effects from the tert-butoxy group influence reactivity in cross-coupling reactions?

Methodological Answer: The tert-butoxy group’s steric bulk can hinder electrophilic aromatic substitution but enhance stability in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Comparative studies with similar compounds (e.g., 6-(Trifluoromethyl)picolinonitrile) show:

  • Reactivity trade-offs : Lower yields in SNAr reactions due to steric hindrance but improved regioselectivity in C-H activation .
  • Computational modeling : Use DFT calculations to predict electron density maps and optimize ligand-metal coordination .

Analytical Challenges

Q. Q3: What analytical techniques resolve structural ambiguities in this compound derivatives?

Methodological Answer:

  • NMR spectroscopy : Compare ¹³C NMR shifts of the tert-butoxy group (δ ~80–85 ppm) with nitrile signals (δ ~115–120 ppm) to confirm substitution patterns .
  • Mass spectrometry : High-resolution ESI-MS can distinguish between isomers (e.g., tert-butoxy vs. trifluoromethyl analogs) using exact mass differences .
  • X-ray crystallography : Resolve steric clashes in crystal lattices, as demonstrated for [6-(4-tert-Butylphenyl)pyridin-3-yl]acetonitrile derivatives .

Stability & Degradation

Q. Q4: How does the tert-butoxy group affect hydrolytic stability under acidic/basic conditions?

Methodological Answer:

  • Acidic conditions : The tert-butoxy group is prone to cleavage via protonation of the ether oxygen, leading to tert-butanol and a phenolic intermediate. Monitor via HPLC (retention time shifts) .
  • Basic conditions : Stability improves, but nitrile hydrolysis to amides may occur. Mitigate by using aprotic solvents (e.g., THF) and low temperatures .
  • Accelerated stability testing : Perform stress tests at 40°C/75% RH to model degradation pathways .

Advanced Applications in Drug Discovery

Q. Q5: How can this compound serve as a precursor for bioactive molecules?

Methodological Answer:

  • Enzyme inhibition : The nitrile group acts as a warhead in covalent inhibitors (e.g., targeting cysteine proteases). Optimize substituent positioning using molecular docking .
  • SAR studies : Compare with 5-Methoxy-3-(trifluoromethyl)picolinonitrile to assess how tert-butoxy vs. methoxy groups modulate potency .
  • In vivo stability : Introduce radiolabels (e.g., ¹⁴C at the nitrile) to track metabolic fate .

Data Contradiction Analysis

Q. Q6: How to reconcile conflicting reports on the cytotoxicity of tert-butoxy picolinonitrile derivatives?

Methodological Answer:

  • Source validation : Cross-check purity data (e.g., GC vs. LC-MS) to rule out impurity-driven toxicity .
  • Assay variability : Standardize cell lines (e.g., HepG2 vs. HEK293) and exposure times, as seen in studies on 6-(Trifluoromethyl)picolinonitrile .
  • Meta-analysis : Pool data from structurally similar compounds (e.g., 3-(Trifluoromethyl)-5-(hydroxyamino)picolinonitrile) to identify trends .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.